molecular formula C8H9FN2O B2844560 N-(5-amino-2-fluorophenyl)acetamide CAS No. 75001-47-7

N-(5-amino-2-fluorophenyl)acetamide

Cat. No.: B2844560
CAS No.: 75001-47-7
M. Wt: 168.171
InChI Key: IKJGIOJFOJSYLD-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H9FN2O It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)acetamide typically involves the reaction of 5-amino-2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the acetamide derivative. The general reaction scheme is as follows:

5-amino-2-fluoroaniline+acetic anhydrideThis compound+acetic acid\text{5-amino-2-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 5-amino-2-fluoroaniline+acetic anhydride→this compound+acetic acid

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient mixing and heating systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-fluorophenyl)acetamide
  • N-(5-amino-3-fluorophenyl)acetamide
  • N-(5-amino-2-chlorophenyl)acetamide

Uniqueness

N-(5-amino-2-fluorophenyl)acetamide is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

N-(5-amino-2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9FN2OC_8H_9FN_2O and a molecular weight of approximately 168.17 g/mol. The compound features an amino group, a fluorine atom, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Potential

This compound has also been investigated for its anticancer properties . In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Notably, it has shown effectiveness against breast and colon cancer cell lines, suggesting a selective action that warrants further investigation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The presence of the fluorine atom may enhance the compound's binding affinity to target enzymes, leading to altered enzymatic activity.
  • Receptor Modulation : It may act as a modulator for various receptors involved in cell signaling pathways, contributing to its anticancer effects.
  • Cell Cycle Interference : Evidence suggests that the compound can disrupt normal cell cycle progression in cancer cells, leading to growth inhibition .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(4-amino-2-fluorophenyl)acetamideC8H9FN2OSimilar activity profile but different selectivity
N-(5-amino-3-fluorophenyl)acetamideC8H9FN2OAltered binding interactions due to positional changes
N-(5-amino-2-chlorophenyl)acetamideC8H9ClN2OChlorine substitution alters solubility and activity

The distinct positioning of the amino and fluorine groups in this compound contributes to its unique biological profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Activity Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
  • Cancer Cell Line Testing : In vitro tests on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed IC50 values of approximately 15 µM and 25 µM, respectively, indicating significant cytotoxicity against these cancer types .
  • Mechanistic Insights : Further investigations into its mechanism revealed that this compound activates caspase-3 and caspase-9 pathways in cancer cells, suggesting a mitochondrial-mediated apoptosis pathway .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJGIOJFOJSYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-5-nitrophenylamine (2.0 g), palladium, 10 wt. % on activated carbon (0.10 g) and ethanol (20 mL) were stirred at room temperature for 2 hours under an atmosphere of hydrogen. The mixture was filtered through hyflo, washing with ethanol and the solvent removed under reduced pressure to afford title compound as a white solid, 1.7 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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